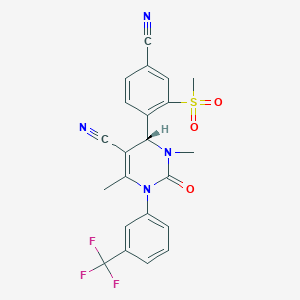

(R)-BAY-85-8501

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(4R)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F3N4O3S/c1-13-18(12-27)20(17-8-7-14(11-26)9-19(17)33(3,31)32)28(2)21(30)29(13)16-6-4-5-15(10-16)22(23,24)25/h4-10,20H,1-3H3/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJWYFPMASPAMM-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C)C3=C(C=C(C=C3)C#N)S(=O)(=O)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C)C3=C(C=C(C=C3)C#N)S(=O)(=O)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (R)-BAY-85-8501

(R)-BAY-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathogenesis of various inflammatory lung diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing its biochemical potency, selectivity, preclinical efficacy, and clinical pharmacology. The information is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Potent and Selective Inhibition of Human Neutrophil Elastase

This compound exerts its therapeutic effect through the direct inhibition of human neutrophil elastase (HNE). HNE is a powerful serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin, collagen, and proteoglycans.[1][2] This enzymatic activity, when uncontrolled, contributes to the tissue damage and inflammation characteristic of chronic pulmonary diseases such as bronchiectasis and chronic obstructive pulmonary disease (COPD).[1]

This compound is a highly potent inhibitor of HNE, exhibiting picomolar activity.[3][4] It binds to the active site of the enzyme in a reversible manner, preventing the breakdown of its substrates.[1] This targeted inhibition of HNE is expected to restore the protease-antiprotease balance in the lungs, thereby reducing inflammation and preventing further tissue destruction.[1]

Quantitative Potency and Selectivity

The potency and selectivity of this compound have been characterized in biochemical assays. The compound demonstrates exceptional potency against human neutrophil elastase. While a comprehensive public profile against a wide panel of proteases is not available, it has been described as highly selective, with no significant inhibition of 21 other related serine proteases.

| Parameter | Value | Enzyme | Notes |

| IC50 | 65 pM | Human Neutrophil Elastase (HNE) | The half maximal inhibitory concentration, indicating high potency.[3][4] |

| Ki | 0.08 nM | Human Neutrophil Elastase (HNE) | The inhibition constant, confirming high-affinity binding.[4] |

| Ki | 6 nM | Mouse Neutrophil Elastase (MNE) | Demonstrates cross-reactivity with the murine ortholog, albeit with lower potency.[4] |

Preclinical Pharmacology

The in vivo efficacy of this compound has been evaluated in a preclinical animal model of HNE-induced acute lung injury.

HNE-Induced Acute Lung Injury in Mice

In a mouse model where acute lung injury is induced by the direct instillation of human neutrophil elastase, this compound demonstrated a dose-dependent protective effect.[4] Oral administration of the compound prior to HNE challenge effectively prevented the development of lung injury and subsequent inflammation.[4]

| Parameter | Value | Species | Model |

| Minimal Effective Dose | 0.01 mg/kg (oral) | Mouse | HNE-Induced Acute Lung Injury |

Experimental Protocol: HNE-Induced Acute Lung Injury Model

A detailed experimental protocol for a representative HNE-induced acute lung injury model is outlined below.

Objective: To evaluate the in vivo efficacy of an HNE inhibitor in preventing acute lung injury.

Animal Model: Male BALB/c mice.

Procedure:

-

Acclimatization: Animals are acclimatized for at least one week prior to the experiment with free access to food and water.

-

Compound Administration: this compound or vehicle is administered orally (p.o.) at the desired doses (e.g., 0.01, 0.1, 1 mg/kg) one hour prior to the induction of lung injury.

-

Anesthesia: Mice are anesthetized via intraperitoneal injection of a suitable anesthetic agent (e.g., ketamine/xylazine cocktail).

-

Induction of Lung Injury: A defined amount of human neutrophil elastase (e.g., 50 µl of a 1 mg/ml solution) is instilled intratracheally.

-

Monitoring: Animals are monitored for signs of respiratory distress.

-

Endpoint Analysis (e.g., 4 hours post-HNE instillation):

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS) to collect BAL fluid.

-

Cell Count and Differentials: Total and differential cell counts (neutrophils, macrophages) in the BAL fluid are determined.

-

Protein Concentration: The total protein concentration in the BAL fluid is measured as an indicator of alveolar-capillary barrier damage.

-

Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BAL fluid are quantified by ELISA.

-

Histopathology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin) for histological evaluation of lung injury, including neutrophil infiltration, edema, and hemorrhage.

-

Experimental Workflow for Preclinical Evaluation

Caption: Workflow of the HNE-induced acute lung injury model.

Clinical Pharmacology

The clinical development of this compound has included a first-in-man study in healthy volunteers and a Phase IIa trial in patients with non-cystic fibrosis bronchiectasis.

Phase I Study in Healthy Volunteers

A first-in-man study evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy male subjects. The study demonstrated a favorable safety and tolerability profile.

Phase IIa Study in Non-Cystic Fibrosis Bronchiectasis (NCT01818544)

This randomized, double-blind, placebo-controlled study assessed the safety and efficacy of 1 mg of this compound administered orally once daily for 28 days in patients with non-cystic fibrosis bronchiectasis.[5][6]

Primary Outcome: The primary objective was to assess the safety and tolerability of this compound. The treatment was found to be safe and well-tolerated.[5]

Secondary Outcomes:

-

Pharmacodynamics: A significant decrease in HNE activity was observed in the blood of patients treated with this compound following ex vivo stimulation with zymosan (p=0.0250 versus placebo).[5] However, there were no significant changes in HNE activity or concentration in the sputum.[3]

-

Biomarkers: No significant differences were observed in most inflammatory and tissue damage biomarkers in sputum, blood, or urine between the treatment and placebo groups.[5] Notably, a small increase in interleukin-8 (IL-8) levels was detected in the sputum of the this compound group.[5]

-

Pulmonary Function: No significant changes in pulmonary function parameters were observed from baseline to the end of treatment.[5]

-

Health-Related Quality of Life: No improvement in health-related quality of life was reported in either group.[5]

Pharmacokinetics: Trough plasma concentrations of this compound reached a plateau after two weeks of daily dosing.[5]

| Study Population | Dose | Duration | Key Pharmacodynamic Findings | Key Biomarker Findings |

| Non-CF Bronchiectasis Patients | 1 mg once daily | 28 days | - Significant decrease in blood HNE activity (p=0.0250) - No significant change in sputum HNE activity | - Small increase in sputum IL-8 - No significant changes in other biomarkers |

Clinical Trial Experimental Design

Caption: Design of the Phase IIa clinical trial in bronchiectasis.

Signaling Pathway and Logical Relationships

The primary mechanism of this compound is the direct inhibition of HNE, which is a central player in the inflammatory cascade in the lungs.

HNE-Mediated Inflammatory Cascade and Inhibition by this compound

Caption: Inhibition of the HNE-mediated inflammatory pathway.

Summary and Conclusion

This compound is a highly potent and selective inhibitor of human neutrophil elastase. Its mechanism of action is centered on the direct, reversible inhibition of this key inflammatory enzyme. Preclinical studies have demonstrated its efficacy in an animal model of HNE-induced lung injury. In a Phase IIa clinical trial in patients with non-cystic fibrosis bronchiectasis, this compound was safe and well-tolerated and demonstrated target engagement in the systemic circulation, as evidenced by a reduction in blood HNE activity. However, this did not translate to a significant reduction in sputum HNE activity or improvements in clinical endpoints such as pulmonary function. The observation of a small increase in sputum IL-8 warrants further investigation. These findings suggest that while this compound effectively inhibits HNE, its clinical efficacy in bronchiectasis may be limited by factors such as insufficient target engagement in the airways at the dose studied or the complexity of the underlying inflammatory processes in this patient population. Further research is needed to fully elucidate the therapeutic potential of HNE inhibition with this compound in inflammatory lung diseases.

References

- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

(R)-BAY-85-8501: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BAY-85-8501 is the (R)-enantiomer of the potent and selective human neutrophil elastase (HNE) inhibitor, BAY-85-8501. While its counterpart, the (S)-enantiomer (also known as BAY-85-8501), has been more extensively studied for its therapeutic potential in pulmonary diseases, an understanding of the chemical and biological properties of the (R)-enantiomer is crucial for a comprehensive stereochemical and pharmacological assessment.[1] This technical guide provides an in-depth overview of the chemical structure, properties, and available biological data for this compound, with comparative data for the (S)-enantiomer to provide context.

Chemical Structure and Identification

The systematic IUPAC name for this compound is (R)-4-(4-cyano-2-(methylsulfonyl)phenyl)-3,6-dimethyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. It shares the same molecular formula and molecular weight as its (S)-enantiomer.

Table 1: Chemical Identification of this compound and (S)-BAY-85-8501

| Identifier | This compound | (S)-BAY-85-8501 |

| IUPAC Name | (R)-4-(4-cyano-2-(methylsulfonyl)phenyl)-3,6-dimethyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | (S)-4-(4-cyano-2-(methylsulfonyl)phenyl)-3,6-dimethyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile[2] |

| CAS Number | 2446175-39-7 | 1161921-82-9[2] |

| Molecular Formula | C22H17F3N4O3S | C22H17F3N4O3S[2] |

| Molecular Weight | 474.46 g/mol | 474.46 g/mol [2] |

| Canonical SMILES | CC1=C(C=N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)--INVALID-LINK--C)C#N | CC1=C(C=N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)--INVALID-LINK--C)C#N |

Physicochemical Properties

The physicochemical properties of this compound are expected to be identical to those of the (S)-enantiomer, with the exception of its interaction with polarized light.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Solid | [3] |

| Solubility | 10 mM in DMSO | [3] |

| Storage | Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 1 month. | [3] |

Biological Activity and Mechanism of Action

This compound is identified as the less active enantiomer of BAY-85-8501, a highly potent and selective inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease implicated in the pathophysiology of various inflammatory diseases, particularly those affecting the lungs.[4]

The (S)-enantiomer, BAY-85-8501, exhibits picomolar potency against HNE, with a reported IC50 of 65 pM.[3][5] It acts as a selective and reversible inhibitor.[5] The mechanism of action involves an induced-fit binding mode, where the inhibitor interacts tightly with the S1 and S2 pockets of the HNE enzyme.[1][4] While specific quantitative inhibitory data for the (R)-enantiomer is not widely published, it is understood to be significantly less potent than the (S)-enantiomer. One early study on a related series of compounds indicated that an (R)-enantiomer was fivefold more potent than the corresponding (S)-enantiomer; however, for the optimized BAY-85-8501, the (S)-enantiomer is consistently reported as the highly active form.[1]

Table 3: In Vitro Biological Activity

| Compound | Target | IC50 | Notes |

| (S)-BAY-85-8501 | Human Neutrophil Elastase (HNE) | 65 pM | Highly potent and selective inhibitor.[3][5] |

| This compound | Human Neutrophil Elastase (HNE) | Not explicitly reported | Described as the less active enantiomer.[1] |

Signaling Pathway of Human Neutrophil Elastase

HNE, the target of BAY-85-8501, is involved in complex signaling cascades that contribute to inflammation and tissue damage. The diagram below illustrates a known signaling pathway initiated by HNE, leading to the upregulation of MUC1, a mucin involved in the inflammatory response in airway epithelial cells.

Caption: HNE-mediated signaling pathway leading to MUC1 transcription.

Synthesis and Experimental Protocols

The synthesis of BAY-85-8501 has been described and involves a Biginelli-type reaction.[1] The enantiomers are then separated using chiral chromatography.[1]

General Experimental Workflow for Enantiomer Separation

Caption: General workflow for the separation of (R) and (S)-BAY-85-8501.

In Vitro HNE Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human neutrophil elastase.

Materials:

-

Human Neutrophil Elastase (HNE), recombinant or purified

-

Fluorogenic peptide substrate (e.g., MeOSuc-AAPV-AMC)

-

Assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% (w/v) Brij-35)

-

Test compound (this compound or other inhibitors) dissolved in DMSO

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in assay buffer to the final desired concentrations.

-

Add a fixed amount of HNE to each well of the microplate containing either the test compound or vehicle control (DMSO in assay buffer).

-

Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the fluorescence intensity over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).

-

Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

-

Plot the percentage of HNE inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Administration Protocol for Animal Models (as described for BAY-85-8501)

Objective: To assess the in vivo efficacy of the test compound in a model of acute lung injury.

Formulation:

-

Prepare a stock solution of the test compound in DMSO.

-

For oral administration, the stock solution can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]

Procedure (Example for a mouse model of HNE-induced acute lung injury):

-

Administer the test compound or vehicle control to the animals via the desired route (e.g., oral gavage) at a specified time point before inducing lung injury.

-

Induce acute lung injury by intratracheal instillation of HNE.

-

At a predetermined time after injury induction, collect bronchoalveolar lavage fluid (BALF) and lung tissue.

-

Analyze BALF for inflammatory cell counts (e.g., neutrophils) and protein concentration (as a measure of vascular leakage).

-

Process lung tissue for histological analysis to assess lung injury.

-

Compare the outcomes in the compound-treated group to the vehicle-treated group to determine the protective effect of the compound.

Conclusion

This compound is the less active enantiomer of the potent HNE inhibitor BAY-85-8501. While most of the detailed pharmacological data available pertains to the (S)-enantiomer, understanding the properties of the (R)-form is essential for a complete structure-activity relationship analysis and for ensuring the enantiomeric purity of the active pharmaceutical ingredient. The provided information on its chemical structure, properties, and the methodologies for its study serves as a valuable resource for researchers in the field of drug discovery and development targeting neutrophil elastase-mediated diseases. Further investigation into the specific biological profile of this compound may provide additional insights into the stereospecific interactions with the HNE enzyme.

References

- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. BAY 85-8501 (BAY-85-8501) | HNE inhibitor | Probechem Biochemicals [probechem.com]

- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

(R)-BAY-85-8501 discovery and development

An In-Depth Technical Guide to the Discovery and Development of (R)-BAY-85-8501

Executive Summary

This compound is a novel, orally available, selective, and reversible inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathophysiology of various inflammatory pulmonary diseases. An excess of HNE activity contributes to tissue degradation and persistent inflammation in conditions such as non-cystic fibrosis bronchiectasis (non-CF BE), chronic obstructive pulmonary disease (COPD), and pulmonary hypertension.[1][2][3] Developed by Bayer, BAY-85-8501 emerged from a dedicated medicinal chemistry program that successfully optimized a dihydropyrimidinone lead structure to achieve picomolar potency by conformationally locking the molecule in its bioactive state.[1][4] Preclinical studies demonstrated significant efficacy in animal models of acute lung injury, emphysema, and pulmonary hypertension.[1][5][6] Subsequent clinical trials in healthy volunteers and patients with non-CF BE have established a favorable safety and tolerability profile and confirmed target engagement, though a short-term Phase IIa study did not demonstrate significant improvements in clinical endpoints like pulmonary function.[2][7] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical and clinical development of this compound.

Discovery and Lead Optimization

The journey to identify BAY-85-8501 began with a high-throughput screening campaign that identified a hexahydroquinoline as a promising, albeit moderately potent, starting point.[8] Through extensive medicinal chemistry, this initial hit was evolved into a novel class of dihydropyrimidinone inhibitors.[1]

A pivotal breakthrough in achieving exceptional potency was the application of a "conformation freezing" strategy. By introducing a strategically positioned methyl sulfone substituent, the molecule was locked into its bioactive conformation, enabling an induced-fit binding mode and tight interactions with the S1 and S2 pockets of the HNE active site.[1][4] This structural modification synergistically boosted the inhibitory potency by over two orders of magnitude, resulting in the identification of (4S)-4-[4-cyano-2-(methylsulfonyl)phenyl]-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, designated as BAY-85-8501.[1][4] The synthesis was achieved via a nine-step sequence.[1][8]

Mechanism of Action

Human neutrophil elastase is a powerful serine protease stored in the azurophilic granules of neutrophils.[1][9] Upon release during an inflammatory response, HNE degrades critical components of the extracellular matrix, including elastin and collagen, leading to irreversible tissue damage, as seen in the airway dilation characteristic of bronchiectasis.[1][9]

Beyond its direct structural damage, HNE perpetuates the inflammatory cycle. It can cleave a variety of proteins, leading to the activation of other destructive enzymes like matrix metalloproteinases (MMPs) and the degradation of natural protease inhibitors (e.g., TIMPs).[1] This creates a protease-antiprotease imbalance that favors chronic inflammation and progressive tissue destruction.[2][3] BAY-85-8501 acts by selectively and reversibly binding to HNE, blocking its enzymatic activity and helping to restore this critical balance.

Preclinical Development

In Vitro Profile

BAY-85-8501 demonstrated exceptional potency and selectivity for HNE in biochemical assays.

| Parameter | Value | Reference |

| HNE IC₅₀ | 65 pM | [5] |

| MNE Kᵢ | 6 nM | [5] |

| Selectivity | Highly selective for HNE | [1][5][6] |

In Vivo Efficacy Models

The therapeutic potential of BAY-85-8501 was evaluated in several rodent models of lung disease.

-

HNE-Induced Acute Lung Injury (ALI) in Mice: In a model where lung injury is directly caused by exogenous HNE, oral administration of BAY-85-8501 one hour prior to the insult completely prevented lung injury and inflammation. A significant reduction in lung hemorrhage was observed at a dose of 0.01 mg/kg, with a significant effect on neutrophil counts at 0.1 mg/kg.[3][5]

-

Porcine Pancreatic Elastase (pPE)-Induced Emphysema in Mice: In a model mimicking emphysema, treatment with BAY-85-8501 led to significant reductions in right ventricular systolic pressure and right ventricular hypertrophy, which was associated with improved exercise capacity.[6]

-

Monocrotaline (MCT)-Induced Pulmonary Hypertension (PH) in Rats: In a rat model of PH, a 10 mg/kg oral dose of BAY-85-8501 significantly reduced right ventricular pressure and hypertrophy, improved right ventricular dysfunction, and decreased markers of ventricular and pulmonary remodeling, including osteopontin, TIMP-1, and IL-8.[6]

Preclinical Pharmacokinetics

The pharmacokinetic profile was characterized in rats, demonstrating good oral bioavailability and a long half-life.[6]

| Parameter (Rats) | Intravenous (i.v.) | Oral (p.o.) |

| Clearance | 0.5 L/h·kg | 1.3 L/h·kg |

| Half-life | 8.5 hours | 6.7 hours |

| Bioavailability | - | 24% |

Clinical Development

The clinical development of BAY-85-8501 progressed from single and multiple dose studies in healthy volunteers to a Phase IIa trial in patients with non-CF bronchiectasis.

Phase I Studies (Healthy Volunteers)

A first-in-human, single-dose-escalation study evaluated doses from 0.05 mg to 1.0 mg in 37 healthy male subjects.[2] This was followed by a multiple-dose study over 14 days with doses from 0.3 mg to 1 mg in 26 healthy males.[3]

| Phase I Study | Key Findings | Reference |

| Single Ascending Dose | Safe and well-tolerated up to 1.0 mg. Fast absorption (Tₘₐₓ ≈ 1 hr). Very long half-life (145-175 hrs), supporting once-daily dosing. Dose-proportional pharmacokinetics. | [2] |

| Multiple Ascending Dose | Safe and well-tolerated. Confirmed suitability for once-daily dosing. Ex-vivo zymosan challenge showed up to 90% HNE inhibition at trough (24 hrs post-dose), confirming target engagement. | [3] |

Phase IIa Study (Non-CF Bronchiectasis)

A randomized, double-blind, placebo-controlled trial (NCT01818544) was conducted to assess the safety and tolerability of 1 mg BAY-85-8501 administered once daily for 28 days in 94 patients with non-CF BE.[7][10]

-

Primary Outcome (Safety): The drug demonstrated a favorable safety and tolerability profile. Treatment-emergent adverse events (TEAEs) were reported in 66% of patients on BAY-85-8501 compared to 77% on placebo, with most being mild or moderate.[7]

-

Secondary Outcomes (Efficacy & Biomarkers):

-

Target Engagement: A statistically significant decrease in HNE activity in blood following ex-vivo zymosan challenge was observed in the treatment group versus placebo (P = 0.0250).[7]

-

Clinical Endpoints: No significant changes from baseline were observed in pulmonary function parameters or health-related quality of life.[7]

-

Other Biomarkers: There were no significant differences in other inflammatory or tissue damage biomarkers in sputum, blood, or urine between the groups.[7]

-

-

Pharmacokinetics: Trough plasma concentrations reached a plateau after two weeks of daily dosing.[7]

The study concluded that while BAY-85-8501 was safe and well-tolerated, a longer treatment duration is necessary to evaluate potential clinical efficacy in this patient population.[7]

Experimental Protocols

HNE Inhibition Assay

-

Enzyme: Isolated Human Neutrophil Elastase (HNE).

-

Substrate: A suitable fluorogenic peptide substrate, such as MeOSuc-AAPV-AMC, is used.[1]

-

Procedure: The assay is conducted at a physiological pH of 7.4. Enzyme activity is measured by monitoring the fluorescence increase upon substrate cleavage in the presence of varying concentrations of the test compound (BAY-85-8501). IC₅₀ values are then calculated from the resulting concentration-response curves.[1]

Ex-vivo Zymosan Whole Blood Challenge

-

Objective: To measure HNE inhibition in a physiological matrix, reflecting target engagement in patients.

-

Procedure: Whole blood samples are collected from subjects. Zymosan, a yeast cell wall component, is added to the blood to stimulate neutrophils and induce the release of HNE.[3][11] The activity of the released HNE is then measured in the plasma or serum supernatant. The assay is performed on samples taken before and after drug administration to quantify the level of HNE inhibition.[3][7]

Animal Model: HNE-Induced Acute Lung Injury

-

Species: Mouse.

-

Procedure:

-

Test animals are administered BAY-85-8501 orally.[5]

-

After a set period (e.g., 1 hour), animals are anesthetized, and Human Neutrophil Elastase is instilled directly into the lungs via an intratracheal route to induce injury.[5]

-

After a further period, animals are euthanized, and bronchoalveolar lavage (BAL) fluid is collected.

-

Endpoints are assessed from the BAL fluid and lung tissue, including hemoglobin concentration (as a measure of hemorrhage) and neutrophil count (as a measure of inflammation).[5]

-

Conclusion

This compound is a testament to a successful structure-based drug design campaign, resulting in a highly potent, selective, and orally bioavailable inhibitor of Human Neutrophil Elastase. Its development was underpinned by a strong preclinical data package demonstrating efficacy in relevant animal models of pulmonary disease. Clinical studies have confirmed its safety, tolerability, and ability to engage its target, HNE, in humans. While a short-term Phase IIa study in non-CF bronchiectasis did not meet clinical efficacy endpoints, the favorable safety profile and confirmed mechanism of action support the rationale for further investigation in longer-duration trials to fully elucidate its therapeutic potential in chronic inflammatory lung diseases.[7]

References

- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. | BioWorld [bioworld.com]

- 7. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bronchiectasis | Study 16359 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

- 11. researchgate.net [researchgate.net]

The Role of (R)-BAY-85-8501 in the Modulation of Inflammatory Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-BAY-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of numerous inflammatory diseases. Elevated HNE activity is a key driver of tissue destruction and pro-inflammatory signaling in chronic pulmonary conditions such as bronchiectasis and chronic obstructive pulmonary disease (COPD). This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental methodologies used to characterize its anti-inflammatory properties.

Introduction: The Role of Human Neutrophil Elastase in Inflammation

Human neutrophil elastase (HNE) is a powerful serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it plays a critical role in host defense by degrading components of the extracellular matrix and pathogenic proteins. However, in chronic inflammatory states, excessive or unregulated HNE activity contributes to pathological tissue damage and perpetuates the inflammatory cycle.[2] HNE has been shown to amplify inflammatory responses through the activation of cell surface receptors and the processing of cytokines and chemokines.[3][4] Consequently, the inhibition of HNE represents a promising therapeutic strategy for a range of inflammatory disorders.

This compound: A Potent and Selective HNE Inhibitor

This compound is a novel, orally bioavailable small molecule designed to selectively inhibit HNE.[2] Its high potency and selectivity are attributed to a unique chemical structure that allows for tight binding to the active site of the HNE enzyme.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical investigations.

Table 1: Preclinical Pharmacology of this compound

| Parameter | Value | Species/Model | Reference |

| In Vitro Potency | |||

| IC50 (HNE) | 70 pM | Human | [5] |

| Ki (HNE) | 0.08 nM | Human | [6] |

| Ki (MNE) | 6 nM | Murine | [6] |

| In Vivo Efficacy | |||

| Minimal Effective Dose | 0.01 mg/kg (p.o.) | Mouse (HNE-induced lung injury) | [6] |

| Dose for significant neutrophil reduction | 0.1 mg/kg (p.o.) | Mouse (HNE-induced lung injury) | [6] |

| Dose in emphysema model | Not specified | Mouse (pPE-induced) | [5] |

| Dose in pulmonary hypertension model | 10 mg/kg (p.o.) | Rat (MCT-induced) | [5] |

| Pharmacokinetics (Rat) | |||

| Clearance (i.v.) | 0.5 L/h·kg | Rat | [5] |

| Clearance (p.o.) | 1.3 L/h·kg | Rat | [5] |

| Half-life (i.v.) | 8.5 hours | Rat | [5] |

| Half-life (p.o.) | 6.7 hours | Rat | [5] |

| Bioavailability (p.o.) | 24% | Rat | [5] |

p.o. - per os (by mouth); i.v. - intravenous; HNE - Human Neutrophil Elastase; MNE - Murine Neutrophil Elastase; pPE - Porcine Pancreatic Elastase; MCT - Monocrotaline; IC50 - half maximal inhibitory concentration; Ki - inhibition constant.

Table 2: Phase 2a Clinical Trial of this compound in Non-Cystic Fibrosis Bronchiectasis

| Parameter | Value | Details | Reference |

| Study Design | Phase 2a, randomized, double-blind, placebo-controlled | 94 patients (47 per group) | [7][8] |

| Treatment | 1 mg this compound once daily for 28 days | Oral administration | [7] |

| Primary Outcome | Safety and tolerability | Favorable safety and tolerability profile | [7] |

| Pharmacodynamic Outcome | HNE activity in blood (ex-vivo zymosan challenge) | Significantly decreased (P = 0.0250 vs. placebo) | [7] |

| Clinical Efficacy Outcomes | |||

| Pulmonary function parameters | No significant change from baseline | FEV1, FVC | [7][8] |

| Health-related quality of life | No improvement | St. George's Respiratory Questionnaire | [8] |

| Biomarker Outcomes | |||

| Sputum Interleukin-8 (IL-8) | Small increase in the BAY-85-8501 group | [7] | |

| Other inflammatory and tissue damage biomarkers | No significant differences between groups | [7] |

FEV1 - Forced Expiratory Volume in 1 second; FVC - Forced Vital Capacity.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by directly inhibiting HNE, thereby preventing the downstream signaling events initiated by this protease. Two key pathways implicated in HNE-mediated inflammation are the Toll-Like Receptor 4 (TLR4) and Protease-Activated Receptor 2 (PAR2) signaling cascades.

HNE-TLR4-NF-κB Signaling Pathway

HNE can activate TLR4, a pattern recognition receptor, leading to the recruitment of adaptor proteins such as MyD88.[4][9] This initiates a signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[3][4] Activated NF-κB translocates to the nucleus and drives the expression of various pro-inflammatory genes, including cytokines like Interleukin-8 (IL-8), a potent neutrophil chemoattractant.[1] By inhibiting HNE, this compound is expected to attenuate this pro-inflammatory signaling loop.

HNE-PAR2-MAPK Signaling Pathway

HNE can also cleave and activate Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor.[10] PAR2 activation initiates intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, involving kinases such as ERK1/2 and p38.[10] Activation of the MAPK pathway can lead to the expression of genes involved in inflammation and tissue remodeling. Inhibition of HNE by this compound would prevent the activation of PAR2 and the subsequent downstream signaling.

Detailed Experimental Methodologies

Elastase-Induced Acute Lung Injury in Mice

This model is utilized to assess the in vivo efficacy of HNE inhibitors in an acute inflammatory setting.[6]

-

Animals: Male C57BL/6J mice are commonly used.

-

Induction of Injury: A single orotracheal instillation of human neutrophil elastase (HNE) or porcine pancreatic elastase (pPE) is administered to anesthetized mice.

-

Treatment: this compound is administered orally (p.o.) at varying doses (e.g., 0.003 to 30 mg/kg) one hour prior to the elastase challenge.[6]

-

Assessments:

-

Bronchoalveolar Lavage (BAL): At a specified time point post-injury (e.g., 24 hours), mice are euthanized, and a BAL is performed to collect cells and fluid from the lungs.

-

Cell Counts: Total and differential cell counts (e.g., neutrophils) in the BAL fluid are determined.

-

Protein Concentration: The total protein concentration in the BAL fluid is measured as an indicator of lung permeability and injury.

-

Hemoglobin Concentration: Measurement of hemoglobin in the BAL fluid indicates the extent of lung hemorrhage.

-

Histopathology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin) for histological evaluation of inflammation and tissue damage.

-

Ex-vivo Zymosan-Stimulated Whole Blood Assay

This assay is employed to evaluate the pharmacodynamic effect of HNE inhibitors on neutrophil activation in a more physiologically relevant matrix.[11][12]

-

Blood Collection: Fresh whole blood is collected from subjects (human or animal) into tubes containing an anticoagulant (e.g., heparin).

-

Stimulation: Aliquots of whole blood are incubated with zymosan, a yeast cell wall component that potently activates neutrophils and induces degranulation and the release of HNE. The incubation is typically performed at 37°C for a defined period (e.g., 30 minutes) with gentle shaking.[11]

-

Sample Processing: Following incubation, the blood samples are centrifuged to separate the plasma.

-

HNE Activity Measurement: The activity of HNE in the plasma supernatant is quantified using a specific fluorogenic or chromogenic substrate. The rate of substrate cleavage is proportional to the amount of active HNE released from the neutrophils.

-

Inhibitor Testing: To assess the inhibitory effect of a compound like this compound, blood can be collected from subjects who have been dosed with the drug, or the compound can be added directly to the whole blood in vitro prior to zymosan stimulation.

References

- 1. Neutrophil elastase up-regulates interleukin-8 via toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 4. Neutrophil elastase promotes neointimal hyperplasia by targeting toll-like receptor 4 (TLR4)-NF-κB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bronchiectasis | Study 16359 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of (R)-BAY-85-8501: A Potent and Selective Human Neutrophil Elastase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies on (R)-BAY-85-8501, a potent and selective inhibitor of human neutrophil elastase (HNE). The information compiled herein summarizes its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile, based on available preclinical data.

Core Compound Properties and Mechanism of Action

This compound is a selective, reversible, and highly potent inhibitor of human neutrophil elastase (HNE), an enzyme implicated in the pathogenesis of various inflammatory pulmonary diseases.[1] HNE is a serine protease released by neutrophils during inflammation that can degrade components of the extracellular matrix, leading to tissue damage.[2] this compound acts by directly binding to HNE and inhibiting its enzymatic activity, thereby mitigating its destructive effects.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through biochemical assays, demonstrating its high potency and selectivity for HNE.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Enzyme | Notes |

| IC50 | 65 pM[1] | Human Neutrophil Elastase (HNE) | |

| Ki | 0.08 nM | Human Neutrophil Elastase (HNE) | |

| Ki | 6 nM | Mouse Neutrophil Elastase (MNE) | |

| Selectivity | >30 µM | 21 related serine proteases | No significant inhibition observed.[3] |

| Effect on PPE | No effect | Porcine Pancreatic Elastase (PPE) |

In Vivo Pharmacology: Rodent Model of Acute Lung Injury

The efficacy of this compound has been evaluated in a rodent model of elastase-induced acute lung injury. This model mimics the damage caused by excessive HNE activity in the lungs.

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Elastase-Induced Lung Injury

| Dose (mg/kg, p.o.) | Effect on Hemoglobin Concentration | Effect on Neutrophil Count |

| 0.01 | Significantly decreased | Not significant |

| 0.1 | Significantly decreased | Significant reduction |

| 0.003 - 30 | Dose-dependent effects observed | Dose-dependent effects observed |

Pharmacokinetic Profile

Pharmacokinetic studies in rats have been conducted to understand the absorption, distribution, metabolism, and excretion of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Rats[4]

| Route of Administration | Clearance (L/h·kg) | Half-life (hours) | Bioavailability (%) |

| Intravenous (i.v.) | 0.5 | 8.5 | N/A |

| Oral (p.o.) | 1.3 | 6.7 | 24 |

Experimental Protocols

In Vitro HNE Inhibition Assay (Biochemical Assay)

Objective: To determine the inhibitory potency (IC50) of this compound against human neutrophil elastase.

Methodology:

-

Enzyme: Isolated human neutrophil elastase (HNE).

-

Substrate: A fluorogenic peptide substrate, MeOSuc-AAPV-AMC, is utilized.[4]

-

Assay Principle: The assay measures the fluorescence generated by the enzymatic cleavage of the substrate by HNE. The inhibitory effect of this compound is determined by measuring the reduction in fluorescence in the presence of the compound.

-

General Procedure:

-

HNE is incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-based buffer, pH 7.5).[5]

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence is monitored over time using a plate reader.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.

-

In Vivo Elastase-Induced Acute Lung Injury Model in Mice

Objective: To evaluate the in vivo efficacy of this compound in a model of HNE-mediated lung damage.

Methodology:

-

Animal Model: Male C57BL/6J mice are commonly used.[6]

-

Induction of Lung Injury: A single orotracheal or intranasal instillation of human neutrophil elastase (HNE) or porcine pancreatic elastase (PPE) is administered to anesthetized mice.[7][8] The dose of elastase is optimized to induce a reproducible inflammatory response and lung injury.

-

Test Compound Administration: this compound is administered orally (p.o.) at various doses (e.g., 0.003 to 30 mg/kg) prior to the elastase challenge.

-

Assessment of Lung Injury: At a specified time point after elastase instillation, the following parameters are typically assessed:

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Total and differential cell counts (especially neutrophils) are determined.[5]

-

Lung Histology: Lung tissue is collected, fixed, and stained to evaluate inflammation, edema, and structural damage.

-

Lung Function Tests: Parameters such as lung compliance and resistance can be measured.

-

Biomarkers: Hemoglobin concentration in BAL fluid (as an indicator of hemorrhage) and levels of inflammatory cytokines can be measured.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Human Neutrophil Elastase in Inflammation

Caption: HNE-mediated inflammatory signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

Caption: A generalized experimental workflow for assessing the in vivo efficacy of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BAY 85-8501 (BAY-85-8501) | HNE inhibitor | Probechem Biochemicals [probechem.com]

- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. Elastase-Induced Lung Emphysema Models in Mice | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

The Therapeutic Potential of (R)-BAY-85-8501: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent and Selective Human Neutrophil Elastase Inhibitor

This technical guide provides a comprehensive overview of (R)-BAY-85-8501, a novel, potent, and selective inhibitor of human neutrophil elastase (HNE). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting HNE in inflammatory pulmonary diseases. This document synthesizes preclinical and clinical data, outlines key experimental methodologies, and visualizes the underlying biological pathways.

Introduction: The Role of Human Neutrophil Elastase in Pulmonary Disease

Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils. While it plays a crucial role in host defense by degrading proteins of invading pathogens, its excessive or unregulated activity contributes to the pathology of several chronic inflammatory lung diseases.[1] In conditions such as non-cystic fibrosis bronchiectasis (NCFB), chronic obstructive pulmonary disease (COPD), and acute lung injury (ALI), an imbalance between proteases like HNE and their endogenous inhibitors leads to the degradation of lung matrix components, including elastin.[1] This enzymatic destruction results in tissue damage, impaired mucociliary clearance, and a self-perpetuating cycle of inflammation, ultimately leading to a progressive decline in lung function.[2] Consequently, the inhibition of HNE presents a promising therapeutic strategy for these debilitating conditions.

This compound: A Profile of a Picomolar HNE Inhibitor

This compound is a selective and reversible inhibitor of HNE, demonstrating picomolar potency.[3] Its development was aimed at restoring the protease/anti-protease balance in inflammatory pulmonary diseases.[4][5]

Mechanism of Action

This compound directly binds to the active site of HNE, preventing its enzymatic activity. This inhibition is reversible, which can be advantageous in a therapeutic context. By neutralizing HNE, this compound is expected to mitigate the downstream pathological effects of excessive elastase activity, including tissue degradation and perpetuation of the inflammatory cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro, preclinical, and clinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species | Reference |

| IC50 | 65 pM | Human | [3] |

Table 2: Preclinical Efficacy in a Mouse Model of Acute Lung Injury

| Parameter | Dose | Route of Administration | Effect | Reference |

| Minimal Effective Dose | 0.01 mg/kg | Oral | Amelioration of pulmonary inflammation | [5] |

Table 3: Pharmacokinetic Parameters from a Phase I First-in-Man Study (Single Ascending Dose)

| Parameter | Value | Population | Reference |

| Time to Maximum Concentration (Tmax) | ~1 hour | Healthy male subjects | [4] |

| Mean Half-life (t1/2) | 145 - 175 hours | Healthy male subjects | [4] |

| Elimination | Minor renal elimination (<4% unchanged) | Healthy male subjects | [4] |

Table 4: Phase IIa Clinical Trial in Non-Cystic Fibrosis Bronchiectasis (1 mg once daily for 28 days)

| Parameter | This compound Group (n=47) | Placebo Group (n=47) | p-value | Reference |

| Patients with Treatment-Emergent Adverse Events (TEAEs) | 31 (66%) | 36 (77%) | - | [6] |

| Serious TEAEs (not study-drug related) | 3 | 1 | - | [6] |

| Change in HNE activity in blood (post-zymosan challenge) | Significant decrease | - | 0.0250 | [6] |

| Change in sputum HNE activity | No significant change | No significant change | - | [7] |

| Change in pulmonary function parameters | No significant change | No significant change | - | [6] |

| Change in health-related quality of life | No improvement | No improvement | - | [6] |

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.

In Vitro HNE Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human neutrophil elastase.

Methodology:

-

Reagents: Purified human neutrophil elastase, a fluorogenic HNE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC), assay buffer (e.g., Tris-HCl with 0.05% Triton X-100, pH 7.5), and this compound at various concentrations.

-

Procedure:

-

HNE enzyme is pre-incubated with varying concentrations of this compound in the assay buffer for a specified period (e.g., 15 minutes) at room temperature in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is measured over time using a microplate reader at an appropriate excitation/emission wavelength (e.g., 380 nm/460 nm).

-

The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.

-

-

Data Analysis: The percentage of HNE inhibition is calculated for each concentration of this compound relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Zymosan-Stimulated Whole Blood Assay

Objective: To assess the ability of this compound to inhibit HNE activity in a more physiologically relevant ex vivo system.

Methodology:

-

Sample Collection: Freshly drawn whole blood is collected from subjects (e.g., healthy volunteers or patients).

-

Reagents: Zymosan A (a yeast cell wall preparation), RPMI 1640 medium, and a specific HNE substrate.

-

Procedure:

-

Whole blood is incubated with zymosan A at 37°C for a defined period (e.g., 1 hour) to stimulate neutrophil degranulation and the release of HNE.

-

The reaction is stopped, and plasma is separated by centrifugation.

-

HNE activity in the plasma is measured by adding a specific substrate and monitoring its cleavage over time.

-

-

Application in Clinical Trials: In clinical trials of this compound, this assay was performed on blood samples taken from patients at baseline and after treatment to evaluate target engagement in the systemic circulation.[6]

Protease-Induced Acute Lung Injury Model in Mice

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of acute lung inflammation.

Methodology:

-

Animal Model: Male BALB/c or C57BL/6 mice are commonly used.

-

Induction of Injury:

-

Mice are anesthetized, and a single intratracheal or intranasal instillation of human neutrophil elastase is administered to induce acute lung injury.

-

-

Treatment: this compound is administered orally at various doses at a specified time point before the elastase challenge.

-

Endpoint Analysis:

-

At a predetermined time after the elastase instillation (e.g., 24 or 48 hours), animals are euthanized.

-

Bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the lungs.

-

BAL fluid is analyzed for total and differential cell counts (especially neutrophils) and protein concentration (as a marker of vascular permeability).

-

Lung tissue can be collected for histological analysis to assess inflammation and tissue damage.

-

-

Data Analysis: The effects of this compound on the various endpoints are compared to a vehicle-treated control group.

Visualizing the Pathophysiological and Therapeutic Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by HNE and the workflow of preclinical evaluation for an HNE inhibitor like this compound.

Caption: HNE-mediated inflammatory cascade and the inhibitory action of this compound.

Caption: Preclinical evaluation workflow for an HNE inhibitor like this compound.

Therapeutic Potential and Future Directions

This compound has demonstrated potent HNE inhibition in vitro and efficacy in a preclinical model of lung inflammation.[3][5] The first-in-man study established a favorable safety and pharmacokinetic profile, supporting once-daily dosing.[4]

The subsequent Phase IIa trial in patients with non-cystic fibrosis bronchiectasis confirmed the safety and tolerability of a 1 mg once-daily dose over 28 days.[6] While the study did not show significant improvements in lung function or a reduction in sputum HNE activity, it did demonstrate target engagement in the systemic circulation, as evidenced by a significant decrease in HNE activity in blood following zymosan challenge.[6][7]

The lack of effect on sputum HNE and clinical endpoints in the relatively short duration of the Phase IIa study suggests that a longer treatment period may be necessary to observe clinical efficacy in a chronic disease like bronchiectasis.[6] Furthermore, the discrepancy between systemic and lung-specific target engagement highlights the challenges of oral drug delivery to the site of inflammation in the airways.

Future research should focus on:

-

Longer-term clinical trials: To adequately assess the potential for this compound to modify disease progression and reduce exacerbations in chronic pulmonary conditions.

-

Biomarker development: To identify patient populations most likely to respond to HNE inhibitor therapy and to better measure target engagement in the lungs.

-

Alternative delivery routes: Exploring inhaled formulations of HNE inhibitors could potentially increase drug concentrations at the site of action and improve efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Activity of Ω-6 Fatty Acids through Increased 4-HNE in Breast Cancer Cells [mdpi.com]

- 3. Frontiers | Elastase-Induced Parenchymal Disruption and Airway Hyper Responsiveness in Mouse Precision Cut Lung Slices: Toward an Ex vivo COPD Model [frontiersin.org]

- 4. Elastase-Induced Lung Emphysema Models in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elastase-Induced Lung Emphysema Models in Mice | Springer Nature Experiments [experiments.springernature.com]

- 6. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (R)-BAY-85-8501: An In Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BAY-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory diseases.[1][2] HNE is stored in the azurophil granules of neutrophils and, upon release, can degrade components of the extracellular matrix, such as elastin and collagen.[2] This activity contributes to tissue damage in conditions like chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and bronchiectasis.[2] this compound has been identified as a promising therapeutic candidate due to its high potency and selectivity, offering a mechanism to restore the protease-antiprotease balance in affected tissues.[2][3] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.

Quantitative Data Summary

The inhibitory potency of this compound against human neutrophil elastase has been determined through various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Value | Enzyme | Assay Type | Reference |

| IC50 | 65 pM | Human Neutrophil Elastase (HNE) | Biochemical | [1][4] |

| Ki | 0.08 nM | Human Neutrophil Elastase (HNE) | Biochemical | [1][5] |

Signaling Pathway

Human neutrophil elastase (HNE) plays a critical role in the inflammatory cascade and tissue remodeling. The following diagram illustrates a simplified signaling pathway involving HNE and the inhibitory action of this compound.

Caption: Simplified signaling pathway of HNE-mediated tissue damage and its inhibition by this compound.

Experimental Protocols

Biochemical Assay: HNE Enzyme Activity Inhibition

This protocol describes a fluorometric assay to determine the in vitro potency of this compound against isolated human neutrophil elastase.

Experimental Workflow

Caption: Workflow for the biochemical HNE enzyme activity inhibition assay.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.4, 0.5 M NaCl, 0.1% (w/v) Brij-35)

-

Fluorogenic Substrate: MeOSuc-AAPV-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin)

-

This compound

-

DMSO (for compound dilution)

-

96-well black microplates

-

Fluorescence plate reader (capable of kinetic measurements)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the compound in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

-

Assay Plate Setup: To each well of a 96-well plate, add the appropriate volume of assay buffer.

-

Compound Addition: Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the wells.

-

Enzyme Addition: Add a pre-determined concentration of HNE to each well.

-

Incubation: Incubate the plate for a specified period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate MeOSuc-AAPV-AMC to each well.[2]

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Data Analysis:

-

Calculate the initial velocity (rate) of the reaction for each well from the linear portion of the kinetic curve.

-

Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Assay: Inhibition of HNE Release from Stimulated Neutrophils

This protocol outlines a method to assess the ability of this compound to inhibit the activity of HNE released from stimulated human neutrophils.

Experimental Workflow

Caption: Workflow for the cell-based HNE inhibition assay using stimulated neutrophils.

Materials:

-

Freshly drawn human whole blood from healthy donors

-

Neutrophil isolation medium (e.g., Lymhoprep™)

-

RPMI 1640 medium

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound

-

Fluorogenic HNE substrate (as in the biochemical assay)

-

96-well cell culture plates

-

Fluorescence plate reader

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method with a medium like Lymhoprep™. Ensure red blood cell lysis is performed. Resuspend the isolated neutrophils in an appropriate cell culture medium.

-

Cell Plating: Plate the isolated neutrophils into a 96-well plate at a density of approximately 5 x 10^5 cells per well.[1]

-

Compound Incubation: Add serial dilutions of this compound or vehicle control to the wells containing neutrophils. Allow for a pre-incubation period.

-

Neutrophil Stimulation: Stimulate the neutrophils to release HNE by adding a final concentration of 50 nM PMA to each well.[1]

-

Incubation: Incubate the plate for a suitable time (e.g., 3 hours) to allow for neutrophil activation and HNE release.[1]

-

HNE Activity Measurement:

-

Carefully collect the supernatant from each well.

-

In a separate 96-well black plate, add the supernatant and the fluorogenic HNE substrate.

-

Measure the fluorescence as described in the biochemical assay protocol.

-

-

Data Analysis:

-

Calculate the HNE activity in each sample.

-

Normalize the activity relative to the PMA-stimulated vehicle control (100% activity) and unstimulated cells (basal activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine its inhibitory effect in a cellular context.

-

Selectivity

This compound demonstrates high selectivity for HNE. In broader panel screening, it showed no significant inhibition against 21 other related serine proteases at concentrations up to >30 µM.[4] This high degree of selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BAY 85-8501 (BAY-85-8501) | HNE inhibitor | Probechem Biochemicals [probechem.com]

- 5. Protease-Specific Biomarkers to Analyse Protease Inhibitors for Emphysema Associated with Alpha 1-Antitrypsin Deficiency. An Overview of Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (R)-BAY-85-8501 In Vivo Experimental Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BAY-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathogenesis of various inflammatory diseases.[1][2] High HNE activity is associated with conditions such as acute lung injury (ALI), chronic obstructive pulmonary disease (COPD), and pulmonary hypertension due to its role in extracellular matrix degradation and modulation of inflammatory responses.[2][3][4] this compound has demonstrated efficacy in several preclinical rodent models of lung disease, highlighting its therapeutic potential.[2][5][6]

These application notes provide detailed protocols for in vivo experimental designs to evaluate the efficacy of this compound in established animal models of lung injury and disease.

Data Presentation

Table 1: Efficacy of this compound in a Mouse Model of HNE-Induced Acute Lung Injury.[1]

| Treatment Group | Dose (mg/kg, p.o.) | Hemoglobin Concentration (relative units) | Neutrophil Count (relative units) |

| Vehicle Control | - | Baseline | Baseline |

| This compound | 0.01 | Significantly Decreased | No Significant Effect |

| This compound | 0.1 | Significantly Decreased | Significantly Decreased |

Table 2: Efficacy of this compound in a Rat Model of Monocrotaline-Induced Pulmonary Hypertension.[5]

| Treatment Group | Right Ventricular Systolic Pressure (mmHg, Mean ± SEM) | Right Ventricular Hypertrophy (RV/LV+S, Mean ± SEM) |

| Control | 21 ± 0.48 | 0.29 ± 0.01 |

| MCT + Vehicle | Severely Elevated | Marked Increase |

| MCT + this compound (10 mg/kg) | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |

Note: Specific numerical values for the MCT + Vehicle and MCT + this compound groups were not available in the provided search results.

Table 3: Efficacy of this compound in a Mouse Model of Porcine Pancreatic Elastase-Induced Emphysema.[3][7]

| Treatment Group | Right Ventricular Systolic Pressure (mmHg, Mean ± SEM) | Right Ventricular Hypertrophy (RV/(LV+S), Mean ± SEM) | Exercise Capacity (Running Distance) | Exercise Capacity (Top Speed) |

| Control | 21 ± 0.48 | 0.29 ± 0.01 | Baseline | Baseline |

| pPE + Vehicle | 30.61 ± 2.53 | 0.40 ± 0.03 | Reduced | Reduced |

| pPE + this compound | 25.74 ± 0.53 | 0.31 ± 0.01 | Significantly Larger vs. Vehicle | Higher vs. Vehicle |

*p<0.05 vs. vehicle

Experimental Protocols

Protocol 1: Human Neutrophil Elastase (HNE)-Induced Acute Lung Injury in Mice

This model assesses the ability of this compound to prevent acute lung injury directly induced by HNE.[1]

Materials:

-

This compound

-

Vehicle for oral administration (e.g., appropriate solution for preclinical oral dosing)

-

Human Neutrophil Elastase (HNE)

-

Male C57Bl/6J mice

-

Anesthesia (e.g., isoflurane)

-

Bronchoalveolar lavage (BAL) equipment

-

Materials for hemoglobin and neutrophil analysis

Procedure:

-

Animal Acclimatization: Acclimatize male C57Bl/6J mice for at least one week before the experiment.

-

This compound Administration:

-

Prepare a solution of this compound in a suitable vehicle for oral administration.

-

Administer this compound orally (p.o.) to mice at various doses (e.g., 0.01, 0.1 mg/kg).[1]

-

Administer the vehicle to the control group.

-

-

Induction of Lung Injury:

-

One hour after the administration of this compound or vehicle, anesthetize the mice.

-

Instill HNE orotracheally to induce lung injury.[1]

-

-

Endpoint Analysis:

-

At a predetermined time point after HNE instillation (e.g., 24 hours), euthanize the mice.

-

Perform bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs.

-

Measure hemoglobin concentration in the BAL fluid as an indicator of lung hemorrhage.

-

Perform total and differential cell counts on the BAL fluid to quantify neutrophil infiltration.

-

Protocol 2: Monocrotaline-Induced Pulmonary Hypertension in Rats

This model evaluates the therapeutic effect of this compound on established pulmonary hypertension and associated right ventricular remodeling.[5]

Materials:

-

This compound

-

Vehicle for administration

-

Monocrotaline (MCT)

-

Male Sprague-Dawley rats

-

Equipment for subcutaneous injection

-

Echocardiography system or pressure transducer for measuring right ventricular systolic pressure

-

Materials for heart tissue collection and analysis

Procedure:

-

Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week.

-

Induction of Pulmonary Hypertension:

-

Administer a single subcutaneous injection of monocrotaline (MCT) to induce pulmonary hypertension.[5]

-

-

This compound Treatment:

-

From day 14 to day 28 post-MCT injection, treat the rats with this compound (e.g., 10 mg/kg) or vehicle daily.[5]

-

-

Endpoint Analysis:

-

At the end of the treatment period (day 28), perform hemodynamic measurements to assess right ventricular systolic pressure.

-

Euthanize the rats and excise the hearts.

-

Dissect the right ventricle (RV) from the left ventricle and septum (LV+S).

-

Weigh the RV and LV+S separately to determine the ratio of RV weight to LV+S weight (Fulton Index), a measure of right ventricular hypertrophy.

-

Protocol 3: Porcine Pancreatic Elastase (PPE)-Induced Emphysema in Mice

This model assesses the ability of this compound to mitigate the development of emphysema, pulmonary hypertension, and exercise intolerance.[3][7]

Materials:

-

This compound

-

Vehicle for administration

-

Porcine Pancreatic Elastase (PPE)

-

Male C57Bl/6J mice

-

Anesthesia

-

Equipment for orotracheal administration

-

Treadmill for exercise capacity testing

-

Equipment for hemodynamic measurements and heart tissue collection

Procedure:

-

Animal Acclimatization: Acclimatize male C57Bl/6J mice for at least one week.

-

Baseline Measurements:

-

Assess baseline exercise capacity (running distance and top speed) on a treadmill.

-

-

Induction of Emphysema:

-

This compound Treatment:

-

Administer this compound or vehicle to the mice daily for the duration of the study (e.g., 21 days).

-

-

Endpoint Analysis (Day 21):

Mandatory Visualization

Caption: Signaling pathway of HNE and its inhibition by this compound.

Caption: Experimental workflow for HNE-induced acute lung injury model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. publications.ersnet.org [publications.ersnet.org]

Application Notes and Protocols for (R)-BAY-85-8501 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BAY-85-8501, also known as brensocatib, is a potent and selective inhibitor of human neutrophil elastase (HNE).[1][2][3] HNE is a serine protease implicated in the pathogenesis of various inflammatory diseases, particularly those affecting the lungs, such as acute lung injury (ALI) and non-cystic fibrosis bronchiectasis.[1][2] These application notes provide a comprehensive overview of the recommended dosage of this compound for preclinical animal studies, based on available literature. Detailed experimental protocols and a summary of its mechanism of action are included to guide researchers in their study design.

Mechanism of Action: Inhibition of Human Neutrophil Elastase

This compound exerts its therapeutic effect by selectively inhibiting the enzymatic activity of human neutrophil elastase. HNE is a key mediator of tissue damage and inflammation in various pulmonary diseases.[1][2] During an inflammatory response, neutrophils release HNE, which can degrade components of the extracellular matrix, leading to tissue destruction. By inhibiting HNE, this compound helps to mitigate this damage and reduce the inflammatory cascade.

Below is a diagram illustrating the signaling pathway of HNE in acute lung injury and the point of intervention for this compound.

Caption: Signaling pathway of HNE in acute lung injury and inhibition by this compound.

Recommended Dosage in Animal Studies

The recommended dosage of this compound for animal studies is primarily derived from a murine model of elastase-induced acute lung injury. The compound has been shown to be efficacious when administered orally.

Table 1: Recommended Dosage of this compound in a Mouse Model of Acute Lung Injury

| Animal Model | Route of Administration | Dosage Range | Study Outcome | Reference |

| Mouse (Elastase-induced ALI) | Oral (p.o.) | 0.003 - 30 mg/kg | Dose-dependent reduction in lung hemorrhage and neutrophil infiltration. | [2] |

Experimental Protocols

This section provides a detailed protocol for an elastase-induced acute lung injury model in mice, incorporating the administration of this compound.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in a mouse model of ALI.

Materials

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Human Neutrophil Elastase (HNE)

-

Saline

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

-

Experimental animals (e.g., male C57BL/6 mice, 8-12 weeks old)

Procedure

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

-

Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound at various doses).

-

Drug Administration:

-

Prepare a homogenous suspension of this compound in the chosen vehicle.

-

Administer the assigned treatment (vehicle or this compound) to each animal via oral gavage. A typical volume for oral gavage in mice is 5-10 mL/kg.

-

The administration should be performed 1 hour prior to the induction of acute lung injury.[2]

-

-

Anesthesia: Anesthetize the animals using a suitable anesthetic agent. Ensure a surgical plane of anesthesia is reached before proceeding.

-

Acute Lung Injury Induction:

-

Position the anesthetized animal in a supine position.

-

Carefully expose the trachea through a small incision.

-